molecular formula C13H9FO4 B6398864 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261970-59-5

4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6398864
CAS RN: 1261970-59-5
M. Wt: 248.21 g/mol
InChI Key: SGAZFJHPJNBJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid (4-FHPB) is a widely used organic compound that has many applications in scientific research and laboratory experiments. It has a molecular weight of 230.2 g/mol and is generally available in 95% purity. 4-FHPB is used to synthesize various compounds, including pharmaceuticals, and it also has several biochemical and physiological effects on living organisms.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is widely used in scientific research as a starting material for synthesizing various compounds, including pharmaceuticals. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is used to study the effects of fluorination on the pharmacological activity of various compounds, as well as to investigate the biochemical and physiological effects of 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% itself.

Mechanism of Action

4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% acts as an inhibitor of the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines, such as dopamine and norepinephrine. Inhibition of COMT by 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% results in an increase in the levels of these neurotransmitters, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects on living organisms. In humans, it has been shown to increase the levels of dopamine and norepinephrine, which can lead to improved cognitive performance and enhanced mood. In addition, 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce pain perception.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is a useful compound for laboratory experiments due to its availability, low cost, and ease of synthesis. However, it is important to note that 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% can be toxic in high doses and should be handled with care. In addition, the use of 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments can be limited by the availability of other compounds that can be used in place of 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95%.

Future Directions

As 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is a widely used organic compound, there are numerous potential future directions for research. One potential direction is to investigate the effects of 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% on other enzymes and pathways, such as those involved in the metabolism of other neurotransmitters. In addition, further research into the biochemical and physiological effects of 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% could lead to the development of new drugs and therapies. Finally, the use of 4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% in the synthesis of other compounds could be further explored, as it could lead to the development of new compounds with unique properties.

Synthesis Methods

4-(3-Fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid, 95% is typically produced by the reaction of 4-fluorophenol and 4-hydroxybenzoic acid in aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid, and the product is then purified by recrystallization. The reaction can also be carried out in the presence of a base, such as sodium hydroxide, to produce the desired product in higher yields.

properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAZFJHPJNBJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689382
Record name 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-59-5
Record name 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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